Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
Overview
Description
Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H13N3O6S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate is 411.05250632 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Polymorphism and Thermochemistry
- Conformational Polymorphism : A hexamorphic crystal system of a structurally similar compound, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, demonstrated variations in molecular conformation and packing, leading to different crystal colors and thermodynamic stability. Such polymorphism provides insights into solid-state chemistry and material properties (Yu et al., 2000).
Synthesis and Chemical Reactions
- Diels−Alder Reactions : A study on the Diels−Alder reactions of 2-amino-substituted furans, including compounds structurally related to the query molecule, revealed efficient routes to produce substituted anilines, highlighting the utility in organic synthesis (Padwa et al., 1997).
Applications in Materials Science
- Electroactive Polymers : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones showed the synthesis of monomers leading to electroactive films. This application is crucial for developing new materials for electronic devices (Baldwin et al., 2008).
Solid-State NMR and Computational Chemistry
- Structural Analysis using SSNMR : A detailed molecular structure analysis of polymorphic forms of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, was conducted using solid-state NMR and computational chemistry. This study provided quantitative insights into molecular conformation and its impact on material properties (Smith et al., 2006).
Antimicrobial Activity
- Schiff Bases Synthesis : A study focused on the synthesis of Schiff bases involving thiophene derivatives, which exhibited antimicrobial activity. This demonstrates the compound's potential application in developing new antimicrobial agents (Arora et al., 2013).
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S/c1-10-12(9-20)18(29-16(10)19(24)27-2)21-17(23)15-8-7-14(28-15)11-5-3-4-6-13(11)22(25)26/h3-8H,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIUNYKFCYFFQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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